molecular formula C6H7ClF2N2 B1148246 (3,5-Difluorophenyl)hydrazine CAS No. 134993-88-7

(3,5-Difluorophenyl)hydrazine

Cat. No.: B1148246
CAS No.: 134993-88-7
M. Wt: 180.58
InChI Key:
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Description

(3,5-Difluorophenyl)hydrazine is a chemical compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3,5-Difluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 3,5-difluoronitrobenzene with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the reduction of the nitro group to the hydrazine group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (3,5-Difluorophenyl)hydrazine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes or diazenes.

    Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products:

Scientific Research Applications

(3,5-Difluorophenyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (3,5-Difluorophenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

  • (3,5-Dichlorophenyl)hydrazine
  • (3,5-Dibromophenyl)hydrazine
  • (3,5-Dimethylphenyl)hydrazine

Comparison: (3,5-Difluorophenyl)hydrazine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkylated phenylhydrazines. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design and development .

Properties

IUPAC Name

(3,5-difluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTOVLQLTOEWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134993-88-7
Record name (3,5-difluorophenyl)hydrazine
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